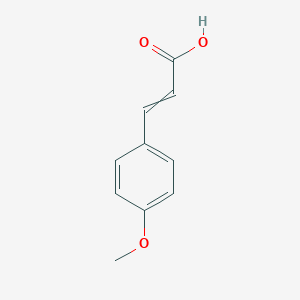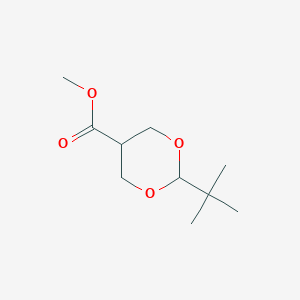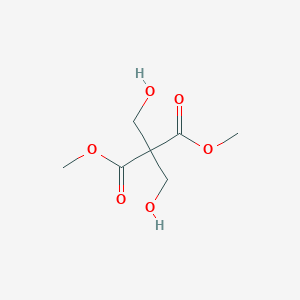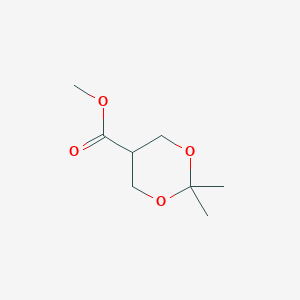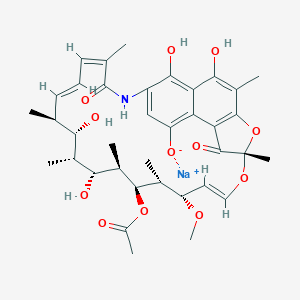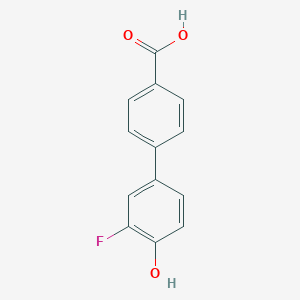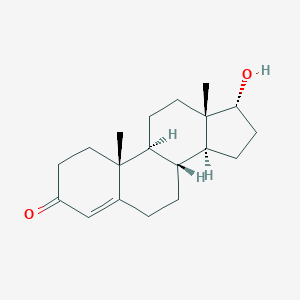
Benzyl (1-cyano-1-methylethyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzyl carbamates involves several chemical reactions, including the Curtius rearrangement, which is a key step in producing highly functionalized carbamates. For example, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate was achieved using iodolactamization as the crucial step, highlighting the complexity and specificity required in synthesizing such compounds (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of benzyl carbamates has been extensively studied using spectroscopic techniques. A study combined experimental and theoretical methods to investigate the vibrational and electronic properties of benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, providing detailed insights into its molecular geometry, vibrational spectra, and electronic properties (Rao et al., 2016).
Chemical Reactions and Properties
Benzyl carbamates undergo various chemical reactions, showcasing their reactivity and utility in synthetic chemistry. For instance, 1-aryl-1-alkenyl N,N-diisopropylcarbamates undergo syn-carbolithiation, demonstrating their ability to participate in complex chemical transformations and produce configurationally stable lithiated benzyl carbamates (Peters et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbamate Derivatives : Ghashang (2014) described a method for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate. This method is considered efficient and has potential applications in pharmaceuticals and cosmetics (Ghashang, 2014).
Protecting Group in Organic Synthesis : Benarab et al. (1993) highlighted the use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates. This study optimized conditions for formation and hydrolysis in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl groups (Benarab, Boye, Savelon, & Guillaumet, 1993).
Inhibition of Butyrylcholinesterase : Magar et al. (2021) explored novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates and found they show strong preferential inhibition of butyrylcholinesterase. Several compounds were more active than the clinically used rivastigmine (Magar et al., 2021).
Antitumor Agent : Atassi and Tagnon (1975) reported on R17934-NSC 238159, showing potential as a new antitumor agent. It demonstrated activity against various types of leukemia and carcinomas, with low toxicity at therapeutic levels (Atassi & Tagnon, 1975).
Antineoplastic and Antifilarial Agents : Ram et al. (1992) synthesized certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, showing potential as antineoplastic and antifilarial agents. Specific compounds demonstrated significant growth inhibition in L1210 cells and antifilarial activity against adult worms (Ram et al., 1992).
Stereospecific Nickel-Catalyzed Cross-Coupling : Harris et al. (2013) studied the selective inversion or retention of benzylic carbamates with arylboronic esters. Their reaction allowed for control of absolute stereochemistry with an achiral catalyst (Harris et al., 2013).
Safety And Hazards
Benzyl (1-cyano-1-methylethyl)carbamate is classified as an irritant . It has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements P280 and P305+P351+P338 suggest that protective gloves should be worn and that if it gets in the eyes, rinse cautiously with water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-(2-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKBMUYZUEUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593804 | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-cyano-1-methylethyl)carbamate | |
CAS RN |
100134-82-5 | |
| Record name | Phenylmethyl N-(1-cyano-1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-cyanopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


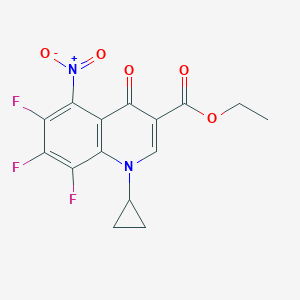
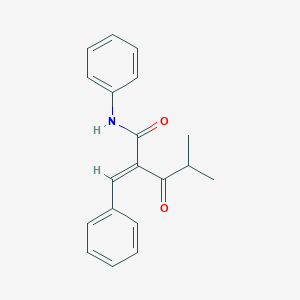
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
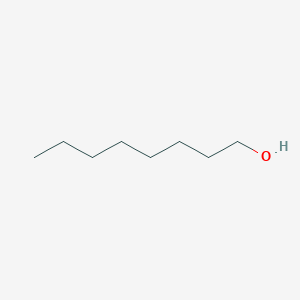

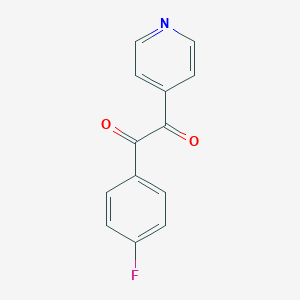
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
